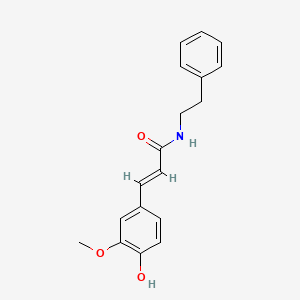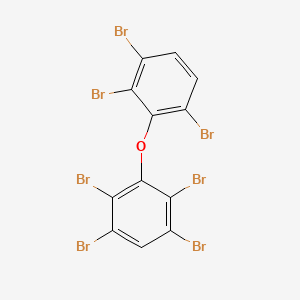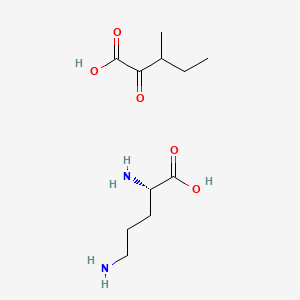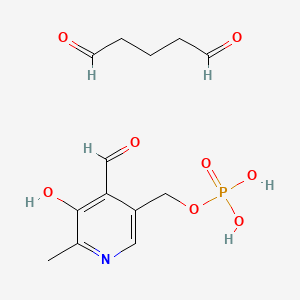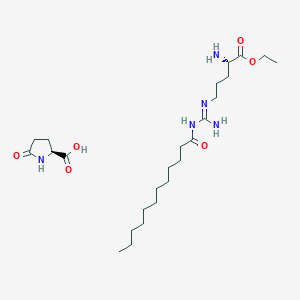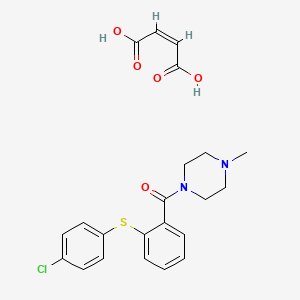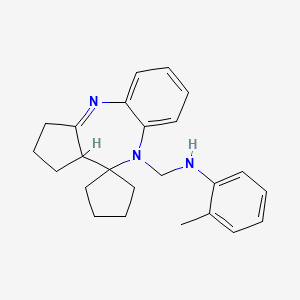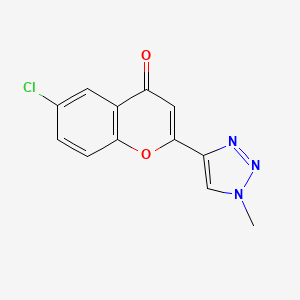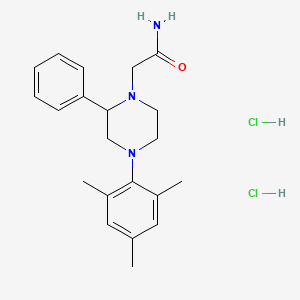
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, phenyl groups, and an acetamide moiety. Its dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the phenyl groups: Phenylation reactions using phenyl halides and suitable catalysts like palladium or nickel complexes.
Acetamide formation: Acetylation of the amine group using acetic anhydride or acetyl chloride.
Final conversion to dihydrochloride: Treatment with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable synthesis.
Catalyst recycling: To reduce costs and environmental impact.
Purification techniques: Such as crystallization and chromatography to ensure the final product’s quality.
化学反应分析
Types of Reactions
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and suitable catalysts like palladium or nickel complexes.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as halides or alkyl groups.
科学研究应用
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways involved: Various biochemical pathways, depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-Phenylethynyl-phenylamine: Shares structural similarities but differs in functional groups.
2-Phenyl-N-(2,4,6-trimethylphenyl)acetamide: Similar core structure but lacks the piperazine ring.
Uniqueness
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is unique due to its combination of a piperazine ring, phenyl groups, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
121513-32-4 |
|---|---|
分子式 |
C21H29Cl2N3O |
分子量 |
410.4 g/mol |
IUPAC 名称 |
2-[2-phenyl-4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C21H27N3O.2ClH/c1-15-11-16(2)21(17(3)12-15)24-10-9-23(14-20(22)25)19(13-24)18-7-5-4-6-8-18;;/h4-8,11-12,19H,9-10,13-14H2,1-3H3,(H2,22,25);2*1H |
InChI 键 |
MWIIDNXBCIIGFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C(C2)C3=CC=CC=C3)CC(=O)N)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


